molecular formula C13H19FO3 B1375142 1-(3,3-Diethoxypropoxy)-4-fluorobenzene CAS No. 1394042-80-8

1-(3,3-Diethoxypropoxy)-4-fluorobenzene

Cat. No.: B1375142
CAS No.: 1394042-80-8
M. Wt: 242.29 g/mol
InChI Key: VHPPTLPPNAXOMZ-UHFFFAOYSA-N
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Description

1-(3,3-Diethoxypropoxy)-4-fluorobenzene is a chemical compound characterized by its molecular formula C13H19FO3. It is a fluorinated aromatic ether, which means it contains a benzene ring with a fluorine atom and an ether group attached to it. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,3-Diethoxypropoxy)-4-fluorobenzene can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorophenol with 3,3-diethoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Diethoxypropoxy)-4-fluorobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

1-(3,3-Diethoxypropoxy)-4-fluorobenzene has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in the study of biological systems, particularly in the development of fluorescent probes for imaging and tracking cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3,3-Diethoxypropoxy)-4-fluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(3,3-Diethoxypropoxy)-4-fluorobenzene can be compared with other similar compounds, such as 1-(3,3-diethoxypropoxy)-2-fluorobenzene and 1-(3,3-diethoxypropoxy)-3-fluorobenzene. These compounds differ in the position of the fluorine atom on the benzene ring, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific structural features and the resulting effects on its behavior in various reactions and applications.

Properties

IUPAC Name

1-(3,3-diethoxypropoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)9-10-17-12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPTLPPNAXOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCOC1=CC=C(C=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266002
Record name Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-80-8
Record name Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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